6-chloro-7-methyl-1H-indole-2,3-dione
CAS No.: 6374-90-9
Cat. No.: VC2012723
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6374-90-9 |
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Molecular Formula | C9H6ClNO2 |
Molecular Weight | 195.6 g/mol |
IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Standard InChI Key | SFWRUGVSPIELCW-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1NC(=O)C2=O)Cl |
Canonical SMILES | CC1=C(C=CC2=C1NC(=O)C2=O)Cl |
Property | Value |
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Molecular Formula | C₉H₆ClNO₂ |
Molecular Weight | 195.61 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Melting Point | Not available |
Boiling Point | Not available |
LogP (Partition Coefficient) | 2.05 |
Polar Surface Area (PSA) | 46.17 Ų |
Hazard Code | Xi (Irritant) |
The compound exhibits moderate hydrophobicity (LogP = 2.05), suggesting limited water solubility but favorable partitioning into lipid environments. Its polar surface area indicates potential interactions with polar biological targets such as enzymes or receptors .
Synthesis and Derivatization
General Synthetic Pathways
The synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione typically involves the halogenation and alkylation of an indole precursor followed by oxidation to introduce the dione functionality at positions 2 and 3 of the indole ring.
Stepwise Synthesis Overview:
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Halogenation: Chlorination of an indole derivative introduces the chlorine atom at position 6.
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Alkylation: Methylation at position 7 is achieved using methylating agents such as methyl iodide in the presence of a base.
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Oxidation: The introduction of the dione functionality involves oxidation reactions using reagents such as potassium permanganate or chromium-based oxidants.
These steps are carefully controlled to ensure regioselectivity and high yield .
Derivatives and Analogues
Chemical modifications of the parent compound have led to the development of various derivatives with altered substituents on the indole ring or modifications to the dione group. For instance:
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Oxime derivatives: Conversion of one carbonyl group into an oxime (-C=NOH) enhances hydrogen bonding capacity.
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Cyclobutyl oxime analogues: These derivatives introduce steric bulk for specific receptor interactions .
Such derivatizations expand the scope of applications in medicinal chemistry.
Biological Activity
Enzyme Inhibition:
Studies suggest that this compound may act as an inhibitor of enzymes involved in oxidative stress pathways or metabolic processes due to its electrophilic dione moiety .
Antimicrobial Activity:
Halogenated indoles exhibit broad-spectrum antimicrobial properties against bacterial and fungal pathogens by disrupting membrane integrity or inhibiting key enzymes .
Toxicological Considerations
While halogenated compounds often exhibit enhanced biological activity, they may also pose toxicity risks due to their potential for bioaccumulation or reactivity with cellular components such as DNA or proteins . Safety precautions are necessary during handling.
Applications in Medicinal Chemistry
Drug Development
The structural features of 6-chloro-7-methyl-1H-indole-2,3-dione make it a promising scaffold for drug discovery programs targeting diseases such as cancer, neurodegenerative disorders, or infectious diseases.
Case Studies:
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Anticancer Research: Indoles with dione functionalities have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Neuroprotective Agents: The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative disease therapies .
Synthetic Intermediate
Due to its reactive carbonyl groups and halogen substituent, this compound serves as a versatile intermediate in organic synthesis for constructing more complex molecules.
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